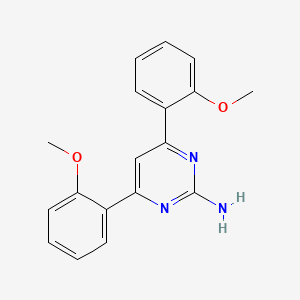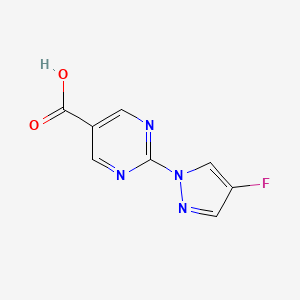
4-(Oxetan-3-yl)pyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Oxetan-3-yl)pyridin-2-amine is a heterocyclic compound that features both an oxetane ring and a pyridine ring. The oxetane ring is a four-membered cyclic ether, while the pyridine ring is a six-membered aromatic ring containing one nitrogen atom.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Oxetan-3-yl)pyridin-2-amine typically involves the formation of the oxetane ring followed by its attachment to the pyridine ring. One common method is the aza-Michael addition of NH-heterocycles with methyl 2-(oxetan-3-ylidene)acetates . This process involves the following steps:
Formation of Methyl 2-(oxetan-3-ylidene)acetate: This intermediate is synthesized through a series of reactions starting from commercially available precursors.
Aza-Michael Addition: The intermediate is then reacted with various NH-heterocycles under specific conditions to yield the target compound.
Industrial Production Methods
the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory synthesis methods .
化学反応の分析
Types of Reactions
4-(Oxetan-3-yl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyridine or oxetane rings.
Substitution: The compound can undergo substitution reactions, particularly on the pyridine ring, where hydrogen atoms can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetane oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .
科学的研究の応用
4-(Oxetan-3-yl)pyridin-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design due to its unique structural features.
Materials Science: Its properties make it a candidate for use in the development of new materials with specific electronic or mechanical properties.
Biological Studies: The compound can be used as a probe to study biological processes involving pyridine and oxetane derivatives.
Industrial Applications:
作用機序
The mechanism of action of 4-(Oxetan-3-yl)pyridin-2-amine involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. The pyridine ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity to its targets .
類似化合物との比較
Similar Compounds
4-(Oxetan-3-yl)pyridine: Lacks the amine group but shares the oxetane and pyridine rings.
2-(Oxetan-3-yl)pyridine: The oxetane ring is attached at a different position on the pyridine ring.
4-(Oxetan-3-yl)aniline: Contains an aniline group instead of a pyridine ring.
Uniqueness
4-(Oxetan-3-yl)pyridin-2-amine is unique due to the presence of both an oxetane ring and a pyridine ring with an amine group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
IUPAC Name |
4-(oxetan-3-yl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c9-8-3-6(1-2-10-8)7-4-11-5-7/h1-3,7H,4-5H2,(H2,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URJGHBSTAQVGPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)C2=CC(=NC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![(3S)-1-[(2S)-2-(4-fluorophenyl)-2-(methylamino)ethyl]pyrrolidin-3-ol;dihydrochloride](/img/structure/B6337000.png)
![Benzyloxycalix[5]arene](/img/structure/B6337005.png)

![8-Chloro-1-iodoimidazo[1,5-a]pyrazine](/img/structure/B6337026.png)


